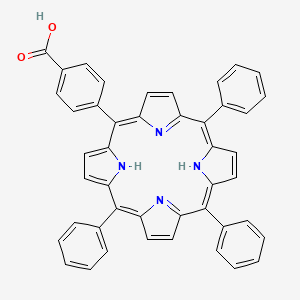

5-(4-羧基苯基)-10,15,20-三苯基卟啉

概览

描述

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a building block for porphyrin-type photosensitizers and glycopophyrin derivatives . It has a molecular weight of 658.75 and a molecular formula of C45H30N4O2 .

Synthesis Analysis

The synthesis of 5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin and its pyrrolidine-fused chlorin derivative was developed by the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions .Molecular Structure Analysis

The crystal structure of 5-(4′-carboxyphenyl)-10,15,20-tri(4′-t-butylphenyl)porphinato zinc(II) shows an interesting hydrogen-bonded dimeric structure in the solid state .Chemical Reactions Analysis

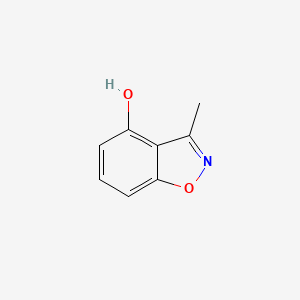

The 1,3-dipolar cycloaddition of the carbomethoxyphenyl porphyrin with N-methyl nitrone was performed to give an isomeric mixture of isoxazolidine-fused chlorins, revealing lower selectivity and lower yields .Physical And Chemical Properties Analysis

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a solid at 20 degrees Celsius .科研应用

合成进展

通过微波辅助方法,5-(4-羧基苯基)-10,15,20-三苯基卟啉的合成得到了增强。这种方法可以缩短反应时间并减少试剂的使用量,使其比传统合成方法更高效 (Chouikrat et al., 2015)。

光动力应用

5-(4-羧基苯基)-10,15,20-三苯基卟啉在光动力应用中显示出潜力。它已被用于产生单线态氧,这是光动力疗法中的关键组成部分,对于治疗各种疾病和病况至关重要 (Narang et al., 2017)。

抗菌特性

这种化合物在光动力抗菌化疗中表现出有效性,特别是对金黄色葡萄球菌。在抗生素耐药和需要替代抗菌策略的背景下,这种应用尤为重要 (Shabangu et al., 2020)。

癌症治疗潜力

已经探索了将其用于癌症治疗的硼中子俘获疗法(BNCT)。使用这种化合物合成硼化卟啉可能为癌症治疗开辟新途径 (Zaitsev et al., 2009)。

配位和共轭

将羧酸基引入5-(4-羧基苯基)-10,15,20-三苯基卟啉等卟啉中,可以进行多样化修饰,包括配位和共轭。这对于增强大环在各种应用中的效率至关重要,特别是在光子材料和生物环境中 (Almeida et al., 2018)。

光物理特性

对新型卟啉衍生物的合成和研究,包括5-(4-羧基苯基)-10,15,20-三苯基卟啉,为了解它们的光物理特性提供了见解。这对于它们在光动力疗法和荧光成像等领域的应用至关重要 (Sharma et al., 2012)。

分析应用

一个创新的应用是使用官能化卟啉作为电化学中介物来检测组胺。具体地,5-(4-羧基苯基)-10,15,20-三苯基卟啉(CPTPP)已被用于此目的,突显了它在生物化学传感和分析化学中的潜力 (Iordache et al., 2017)。

分子相互作用研究

该化合物还被用于研究与血清白蛋白等蛋白质的相互作用。这项研究对于理解卟啉的结合机制至关重要,这对于设计药物传递系统和治疗剂非常重要 (Ge, 2012)。

模拟天然酶

为了模拟[FeFe]-氢酶等天然酶,使用5-(4-羧基苯基)-10,15,20-三苯基卟啉合成了含有卟啉和金属卟啉基团的模型复合物。这项研究有助于开发人工酶,用于绿色化学和可再生能源应用 (Song et al., 2014)。

光谱和酸碱研究

已经探索了不对称取代四苯基卟啉衍生物,包括5-(4-羧基苯基)-10,15,20-三苯基卟啉的酸碱性质。这些研究对于了解卟啉在不同环境中的化学活性至关重要,这对于它们在各种科学领域的应用非常重要 (Ivanova et al., 2021)。

未来方向

The introduction of a carboxylate function into porphyrins allows a variety of modifications, which are central to enhancing the efficiency of macrocycles in photonic materials and biological applications . This suggests potential future directions in the development of new materials and applications.

性质

IUPAC Name |

4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H30N4O2/c50-45(51)32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTMFXHPFNRUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=CC=C9)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B1530847.png)

![3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B1530852.png)

![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)

![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)